

# Spectroscopic Data of (S)-2-(benzyloxy)propanal: A Technical Guide

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## Compound of Interest

Compound Name: (S)-2-(benzyloxy)propanal

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral aldehyde, **(S)-2-(benzyloxy)propanal**. The information detailed herein is essential for the identification, characterization, and utilization of this compound in synthetic chemistry and drug development. All data is presented in a structured format to facilitate easy reference and comparison.

## Overview of (S)-2-(benzyloxy)propanal

**(S)-2-(benzyloxy)propanal** is a valuable chiral building block in organic synthesis. Its chemical structure consists of a propanal backbone with a benzyloxy group at the stereogenic center on the second carbon. This combination of a reactive aldehyde functionality and a chiral center makes it a key intermediate in the asymmetric synthesis of complex molecules.

Chemical Structure:

Molecular Formula: C<sub>10</sub>H<sub>12</sub>O<sub>2</sub>

Molecular Weight: 164.20 g/mol [1][2]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **(S)-2-(benzyloxy)propanal**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass

Spectrometry (HRMS).

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.64	d	1.6	1H	Aldehyde CHO
7.35	m	-	5H	Aromatic C <sub>6</sub> H <sub>5</sub>
4.67	d	11.8	1H	Benzylic CH <sub>2</sub>
4.57	d	11.8	1H	Benzylic CH <sub>2</sub>
3.88	qd	6.9, 1.9	1H	CH-CH <sub>3</sub>
1.31	d	7.2	3H	CH <sub>3</sub>

Table 1: <sup>1</sup>H NMR data for (S)-2-(benzyloxy)propanal.[3]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
203.4	Aldehyde C=O
137.3	Aromatic C (quaternary)
128.6	Aromatic CH
127.9	Aromatic CH
79.4	O-CH
72.0	Benzylic O-CH <sub>2</sub>
15.5	CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR data for (S)-2-(benzyloxy)propanal.[3]

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3448	O-H stretch (likely trace water)
2870	C-H stretch (aliphatic)
1733	C=O stretch (aldehyde)
1455	C-H bend (aliphatic)
1375	C-H bend (aliphatic)
1094	C-O stretch

Table 3: Key IR absorption bands for **(S)-2-(benzyloxy)propanal**.[\[3\]](#)

## High-Resolution Mass Spectrometry (HRMS)

Ion	Calculated m/z	Found m/z
[M+NH <sub>4</sub> ] <sup>+</sup>	182.1181	182.1176

Table 4: HRMS data for **(S)-2-(benzyloxy)propanal**.[\[3\]](#)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Synthesis of (S)-2-(benzyloxy)propanal

The synthesis of **(S)-2-(benzyloxy)propanal** is typically achieved through the benzylation of the hydroxyl group of a lactate derivative followed by reduction of the ester to the aldehyde. A common starting material is (S)-ethyl lactate.[\[3\]](#)

### Spectroscopic Analysis

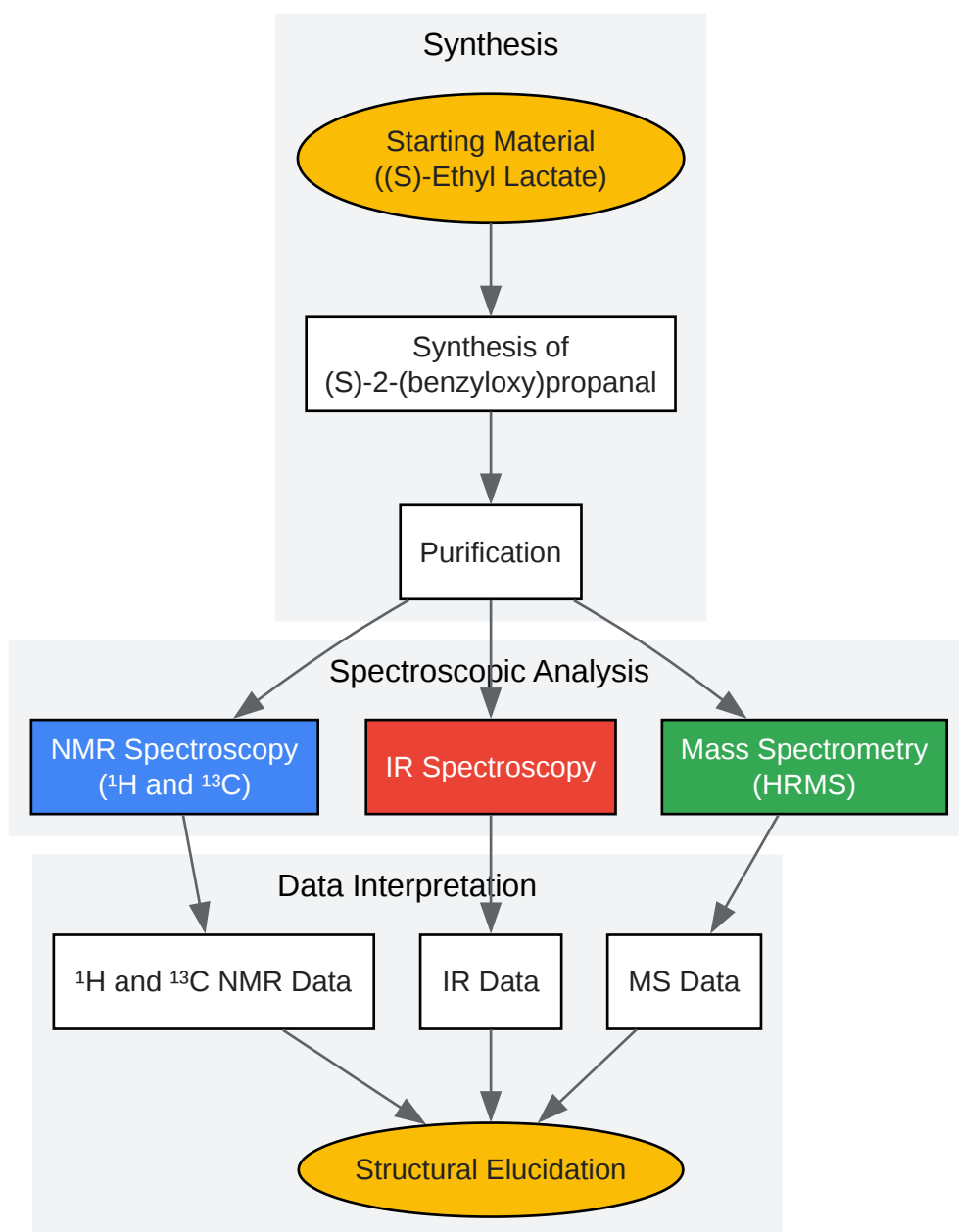
Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 300 MHz and 75 MHz spectrometer, respectively.[\[3\]](#) The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained from a thin film of the neat compound.<sup>[3]</sup>

High-Resolution Mass Spectrometry (HRMS): HRMS was performed using chemical ionization, with the data reported for the ammonium adduct ion ( $[M+NH_4]^+$ ).<sup>[3]</sup>

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.



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Caption: General workflow for the synthesis and spectroscopic characterization of **(S)-2-(benzyloxy)propanal**.

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## References

- 1. (2S)-2-(Benzyloxy)propanal | C<sub>10</sub>H<sub>12</sub>O<sub>2</sub> | CID 11116387 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Organic Syntheses Procedure [orgsyn.org]
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